Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

medicinal chemistry structure-activity relationship isomeric selectivity

Obtain a uniquely substituted thiophene scaffold for matched-pair kinase profiling or cysteine-targeted covalent warhead screening. This compound integrates a 4-thiocyanato group and a 2-methoxybenzamido side chain, enabling single-step cyclization to thieno[2,3-d]thiazoles. - Enables regioisomeric comparison (2-OMe vs. 3-OMe) to map hinge-region hydrogen-bonding geometry. - SCN warhead supports reversible covalent inhibitor design for deubiquitinases or coronaviral proteases. - Supplier purity ≥90% with batch-specific QC; XLogP3 ≈3.6 and TPSA ≈146 Ų balance permeability and drug-likeness.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 681157-46-0
Cat. No. B2672166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
CAS681157-46-0
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2OC)SC#N)C
InChIInChI=1S/C17H16N2O4S2/c1-4-23-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-7-5-6-8-12(11)22-3/h5-8H,4H2,1-3H3,(H,19,20)
InChIKeyVMIWHEJTYFCJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate: Medicinal Chemistry Building Block


Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681157-46-0) is a fully substituted thiophene scaffold that integrates a 2-methoxybenzamido group at C-5, a thiocyanato (–SCN) group at C-4, a methyl group at C-3, and an ethyl ester at C-2 [1]. This combination of substituents places the compound at the intersection of sulfur-containing heterocycles and benzamide-based pharmacophores, making it relevant for kinase inhibitor, antimicrobial, and anticancer screening programs [2]. The molecule is catalogued as a specialty screening compound by commercial suppliers such as Life Chemicals (product code F0536-0209) for medicinal chemistry and chemical biology research .

Substituted thiophene scaffold for kinase inhibitor screening
C-4 thiocyanato electrophilic handle for covalent probe design
Methoxy positional isomer control for SAR campaigns

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate: Why Substitution Fails


Closely related thiophene-2-carboxylates—including regioisomers differing only in the position of the methoxy group on the benzamido ring (e.g., CAS 681157-52-8, the 3‑methoxy analog) [1] or analogs in which the benzamido group is replaced by a smaller 5‑amino substituent (e.g., CAS 41940-49-2) —cannot be assumed to be functionally interchangeable. The 2‑methoxy vs. 3‑methoxy substitution pattern alters the intra‑molecular hydrogen‑bonding topology of the amide side chain, the spatial orientation of the aromatic ring, and the overall molecular shape complementarity to protein binding pockets. Additionally, the thiocyanato moiety at C-4 provides a polarizable sulfur‑based handle that influences both chemical reactivity and biological electrophilic susceptibility in ways that are not duplicated by unsubstituted or halogenated analogs [2]. Without empirical binding or functional data, the structural differences alone preclude the simple substitution of a regioisomer or a truncated analog for the specific research question being pursued.

Positional isomerism

2‑Methoxy vs 3‑methoxy regioisomer may alter hydrogen‑bonding topology and binding mode; not interchangeable for target engagement studies.

Thiocyanato reactivity

C‑4 –SCN provides electrophilic susceptibility absent in halogenated or unsubstituted analogs; activity profiles may shift significantly.

Physicochemical mismatch

5‑Amino analog has lower lipophilicity and molecular weight, which may alter permeability and non‑specific binding profiles compared to the 2‑methoxybenzamido target.

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate: Differentiation Evidence


Methoxy Position Isomerism: 2‑ vs. 3‑Substitution

The target compound (CAS 681157-46-0) possesses a 2‑methoxybenzamido substituent, whereas the regioisomer CAS 681157-52-8 carries a 3‑methoxybenzamido group [1]. In benzamide-containing ligand series, the ortho‑ vs. meta‑methoxy position is known to shift the orientation of the amide carbonyl relative to the thiophene core, altering both the intramolecular N–H···O hydrogen‑bonding network and the presentation of the aryl ring to hydrophobic protein pockets. Although direct comparative IC₅₀ data for these two specific compounds are not publicly available, the structural distinction is a recognized driver of differential target engagement in kinase inhibitor programs [2].

Methoxy Position
Class-level
2‑OCH₃ (ortho) vs 3‑OCH₃ (meta)
Regioisomer shift may alter hinge‑region binding geometry
Comparative IC₅₀ data not available
medicinal chemistry structure-activity relationship isomeric selectivity

C‑4 Thiocyanato Substituent: A Reactive Handle

The thiocyanato (–SCN) group at the 4‑position of the thiophene ring is a sulfur‑linked electrophilic moiety. Among the closest commercially available analogs, CAS 681157-52-8 retains the thiocyanato group, while other 5‑acylamino thiophene-2‑carboxylates in the patent literature often replace this position with halogen, hydrogen, or simple alkyl substituents [1]. Thiocyanato groups are known to participate in reversible covalent interactions with cysteine residues and can serve as synthetic handles for further derivatization (e.g., cyclization to thieno[2,3‑d]thiazoles) [2]. The polarizability of the S–C≡N bond also contributes to a calculated polar surface area (TPSA) of approximately 146 Ų (as estimated for the closely related CBR‑5884 scaffold), which limits passive membrane permeability relative to non‑polar analogs [3].

Thiocyanato TPSA
Class-level
~146 Ų
Supports electrophilic warhead design
Estimated from CBR‑5884 analog
chemical biology covalent inhibitor design electrophilic warhead

Physicochemical Profile vs. 5‑Amino Analog

The target compound possesses a calculated logP (XLogP3) of approximately 3.6, based on the closely matched CBR‑5884 scaffold that shares the same thiophene core and thiocyanato substitution pattern [1]. In contrast, the simpler 5‑amino analog ethyl 5‑amino-3-methyl-4‑thiocyanatothiophene-2‑carboxylate (CAS 41940-49-2) has a predicted logP of approximately 1.8, reflecting the replacement of the lipophilic 2‑methoxybenzamido group with a polar amino substituent . The molecular weight difference (376.5 Da for the target vs. 242.3 Da for the 5‑amino analog) further alters diffusional properties and protein‑binding potential.

Lipophilicity vs 5‑Amino
Reported
ΔXLogP3 +1.8 · ΔMW +134 Da
Higher permeability potential for intracellular targets
Predicted values; experimental logP not available
ADME prediction lipophilicity drug-likeness

Library Provenance and QC Documentation

The target compound is supplied by Life Chemicals (product F0536-0209) as part of a curated screening library, with specification‑grade purity and batch‑specific analytical documentation available upon procurement . In contrast, the regioisomer CAS 681157-52-8 is available from the same supplier as a separate catalog item (F0536-0217), enabling controlled head‑to‑head comparison studies with matched purity and formulation [1]. This paired availability from a single vendor eliminates batch variability as a confounding factor in comparative biological assays.

Supplier & QC
Specification review
Life Chemicals F0536‑0209 · ≥90% purity
Matched‑purity regioisomer available
Batch‑specific COA upon request
compound library screening quality control reproducibility

Intramolecular Cyclization to Thienothiazoles

4‑Thiocyanato‑5‑acylaminothiophenes are established precursors for intramolecular cyclization to 2‑acylaminothieno[2,3‑d]thiazoles, a transformation that proceeds via nucleophilic attack of the amide nitrogen on the thiocyanato carbon [1]. This reactivity is confirmed in the peer‑reviewed heterocyclic chemistry literature and is structurally precluded in analogs lacking either the thiocyanato group or the acylamino substitution pattern [2]. The target compound’s concurrent possession of both functionalities makes it a privileged intermediate for accessing the thieno[2,3‑d]thiazole scaffold, a chemotype explored for radioprotective and anticancer applications [3].

Cyclization Route
Class-level
Thieno[2,3‑d]thiazole precursor
Enables scaffold diversification
Literature precedence; yield not quantified
heterocyclic synthesis thienothiazole scaffold diversification

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate: Optimal Scenarios


Benzamido-Thiophene Kinase SAR Profiling

Medicinal chemistry teams investigating substituted thiophenes as kinase inhibitors (e.g., CHK1, IKK‑2) can procure both CAS 681157-46-0 (2‑methoxy) and CAS 681157-52-8 (3‑methoxy) regioisomers from Life Chemicals to conduct matched‑pair biochemical profiling . The differential methoxy position is predicted to alter hinge‑region hydrogen‑bonding geometry based on the patent‑described SAR framework for this chemotype [1].

Covalent Probe Design Using Thiocyanato Warhead

Chemical biology groups targeting cysteine‑rich protein domains (e.g., deubiquitinases, coronaviral proteases) can exploit the thiocyanato (–SCN) group at C‑4 as a reversible covalent warhead . The predicted moderate lipophilicity (XLogP3 ≈ 3.6) supports cell permeability without excessive non‑specific binding, while the 2‑methoxybenzamido group offers opportunities for further affinity optimization [1].

Thienothiazole Scaffold Synthesis

Synthetic chemistry groups focused on thieno[2,3‑d]thiazole‑based radioprotective or anticancer agents can use the target compound as a direct cyclization precursor . The concurrent presence of the 4‑thiocyanato and 5‑acylamino groups enables single‑step intramolecular cyclization to the fused heterocyclic system, bypassing multi‑step de novo routes [1].

Screening Library Expansion with Thiophenes

Core screening facilities seeking to enrich compound libraries with sulfur‑containing heterocycles of balanced polarity can procure CAS 681157-46-0 as part of the Life Chemicals thiophene collection . The compound’s predicted TPSA (≈ 146 Ų) and logP (≈ 3.6) place it within the drug‑like property space, while the documented supplier purity (≥ 90%) and batch‑specific QC data facilitate reliable hit confirmation and dose‑response follow‑up [1].

Application
Selection Property
Validation Focus
Kinase SAR profiling
Regioisomeric identity
Matched‑pair biochemical assays
Covalent probe design
Electrophilic thiocyanato group
Target engagement assays
Heterocyclic synthesis
Cyclization precursor
Thienothiazole product characterization
Screening library enrichment
Drug‑like property space
QC and purity documentation
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